1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-

Catalog No.
S12800543
CAS No.
189000-38-2
M.F
C30H28N6
M. Wt
472.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)am...

CAS Number

189000-38-2

Product Name

1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-

IUPAC Name

4-N-[4-[4-[4-(4-aminoanilino)anilino]anilino]phenyl]benzene-1,4-diamine

Molecular Formula

C30H28N6

Molecular Weight

472.6 g/mol

InChI

InChI=1S/C30H28N6/c31-21-1-5-23(6-2-21)33-25-9-13-27(14-10-25)35-29-17-19-30(20-18-29)36-28-15-11-26(12-16-28)34-24-7-3-22(32)4-8-24/h1-20,33-36H,31-32H2

InChI Key

JYQXKZCYYZENQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)NC5=CC=C(C=C5)N

1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- is a complex organic compound with the molecular formula C30H28N6 and a molecular weight of 472.58 g/mol. It is also known by its CAS number 3283-07-6 and is characterized as a greenish-grey crystalline powder. This compound exhibits high thermal stability, with a melting point exceeding 300°C and a predicted boiling point of approximately 765.6°C. It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but insoluble in methanol and water .

Typical for amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
  • Diazotization: Under acidic conditions, the amine groups can be converted to diazonium salts, which can further react to form azo compounds.
  • Condensation Reactions: The compound can react with aldehydes or ketones to form imines or Schiff bases, which are important in organic synthesis.

These reactions are crucial for synthesizing derivatives or modifying the compound's structure for specific applications.

1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- exhibits notable biological activities. It has been studied for its potential anticancer properties, particularly due to its ability to inhibit certain cellular pathways involved in tumor growth. Additionally, it may possess antimicrobial properties, making it a candidate for further research in pharmaceuticals .

Several synthesis methods have been developed for producing 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-:

  • Condensation Reactions: This method involves the reaction of 4-aminophenyl compounds with suitable benzene derivatives under controlled conditions to yield the desired product.
  • Reduction Reactions: Starting from nitro derivatives of aniline, reduction processes using catalysts such as iron or hydrazine can produce the amines necessary for this compound.
  • Multi-step Synthesis: A combination of several reactions including nitration, reduction, and coupling reactions can be employed to achieve higher yields and purity of the target compound .

The applications of 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- span various fields:

  • Dyes and Pigments: It is used as an intermediate in the production of azo dyes due to its ability to form stable colored compounds.
  • Pharmaceuticals: Its potential biological activity makes it a candidate for drug development, particularly in cancer treatment.
  • Polymer Chemistry: The compound can serve as a curing agent or hardener in epoxy resins and other polymer formulations.

Studies on the interactions of 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- with other biological molecules have indicated its potential to bind with proteins and nucleic acids. These interactions could elucidate its mechanism of action in biological systems and help identify specific targets for therapeutic intervention. Further research is needed to fully understand these interactions and their implications for drug design .

Several compounds share structural similarities with 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-:

Compound NameMolecular FormulaKey Features
N,N,N',N'-Tetrakis(4-aminophenyl)-p-phenylenediamineC30H28N6Similar structure with multiple amino groups; used in dye synthesis
1,4-Benzenediamine, N-(4-aminophenyl)-C12H13N3Simpler structure; used in dyeing and as a precursor in organic synthesis
1,4-Benzenediamine, N,N'-bis(4-aminophenyl)C18H18N4Contains fewer amino groups; less complex than the target compound

The uniqueness of 1,4-benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]- lies in its extensive substitution pattern that enhances its reactivity and potential applications compared to simpler analogs. Its complex structure allows for diverse chemical reactivity that is beneficial in various industrial applications.

XLogP3

6.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

472.23754492 g/mol

Monoisotopic Mass

472.23754492 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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